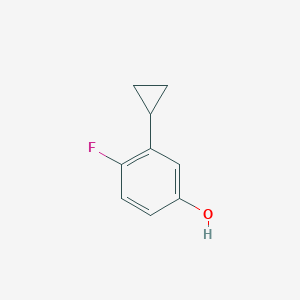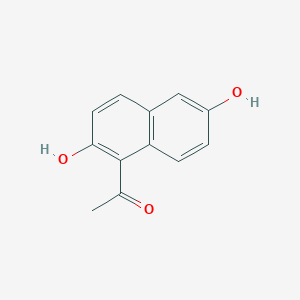
1-Acetyl-2,6-dihydroxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It is a white to brown solid .
Molecular Structure Analysis
The IUPAC name for 1-Acetyl-2,6-dihydroxynaphthalene is 1-(2,6-dihydroxynaphthalen-1-yl)ethan-1-one . The InChI code is 1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 .Physical And Chemical Properties Analysis
1-Acetyl-2,6-dihydroxynaphthalene is a white to brown solid . . The storage temperature is +4°C or in a refrigerator .Wissenschaftliche Forschungsanwendungen
Acylation and Selectivity in Zeolite Catalysts
Research has explored the acylation reactions of naphthalene derivatives, highlighting the role of zeolite catalysts in enhancing the selectivity and conversion rates of these reactions. The acylation of 2-methoxynaphthalene with acetic anhydride, for instance, produces derivatives such as 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. Zeolite catalysts, particularly zeolite beta, have demonstrated significant selectivity towards these acetylated naphthalene derivatives due to their shape-selective properties. The manipulation of reaction conditions, such as temperature and the presence of a solvent, further influences the yield and selectivity of the desired acetylated products. This research underscores the importance of zeolite catalysts in the efficient and selective acylation of naphthalene derivatives, contributing to the advancement of synthetic chemistry and materials science (Andy et al., 2000), (Fromentin et al., 2000), (Botella et al., 2003).
Influence of Reaction Conditions
Studies have also delved into the influence of reaction conditions on the acylation process. Factors such as the acidity and textural properties of zeolite catalysts, along with the reaction temperature and solvent polarity, play critical roles in determining the efficiency and selectivity of the acylation. These findings are pivotal for the development of optimized synthetic routes for acetylated naphthalene derivatives, offering potential applications in various chemical industries and pharmaceutical synthesis (Moreau et al., 2003), (Kim et al., 2000).
Applications in Fungal Melanin Biosynthesis
The biochemical pathway involving dihydroxynaphthalene derivatives, such as 1,3,8-trihydroxynaphthalene, plays a crucial role in fungal melanin biosynthesis. This pathway is significant for understanding the molecular mechanisms underlying fungal virulence and pathogenicity. Research into the tautomeric forms and their rotamers of these compounds provides insights into the stability and reactivity of intermediates in melanin biosynthesis, opening avenues for the development of antifungal strategies and therapeutic agents (Rostkowski & Paneth, 2007), (Feng et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that 1-Acetyl-2,6-dihydroxynaphthalene may interact with its targets through redox reactions, leading to changes in the targets’ function.
Biochemical Pathways
The specific biochemical pathways affected by 1-Acetyl-2,6-dihydroxynaphthalene are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .
Result of Action
Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.
Eigenschaften
IUPAC Name |
1-(2,6-dihydroxynaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYIDZNPJQWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,6-dihydroxynaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


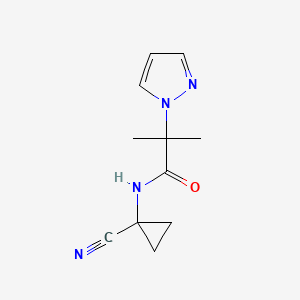

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)
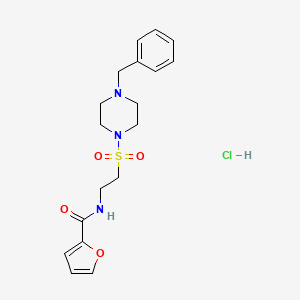
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)
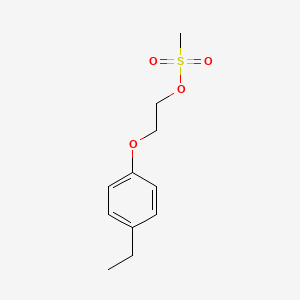
![2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate](/img/structure/B2754534.png)
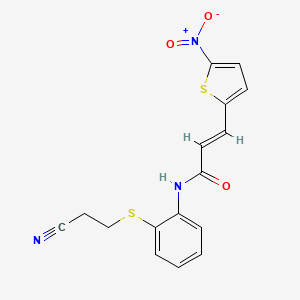
![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)
